molecular formula C13H19N3O3 B11796649 tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate

tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate

Cat. No.: B11796649
M. Wt: 265.31 g/mol
InChI Key: RYYYZZMCRZBXFG-UHFFFAOYSA-N
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Description

tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Oxidation and Methylation: The final steps involve oxidation and methylation reactions to introduce the 4-oxo and 6-methyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl group and the pyrido[2,3-d]pyrimidine core. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

tert-butyl 6-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidine-8-carboxylate

InChI

InChI=1S/C13H19N3O3/c1-8-5-9-10(14-7-15-11(9)17)16(6-8)12(18)19-13(2,3)4/h7-8H,5-6H2,1-4H3,(H,14,15,17)

InChI Key

RYYYZZMCRZBXFG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N=CNC2=O)N(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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